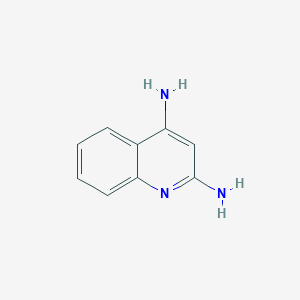

Quinoline-2,4-diamine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

quinoline-2,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3/c10-7-5-9(11)12-8-4-2-1-3-6(7)8/h1-5H,(H4,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKXSJFUIFJMXED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC(=N2)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20557445 | |

| Record name | Quinoline-2,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20557445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

146136-78-9 | |

| Record name | Quinoline-2,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20557445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

**synthetic Methodologies for Quinoline 2,4 Diamine and Its Derivatives**

Classical and Conventional Synthetic Routes to 2,4-Disubstituted Quinolines

The traditional methods for quinoline (B57606) synthesis often involve the condensation of anilines with three-carbon synthons, followed by cyclization and aromatization. While powerful, their application for the direct synthesis of highly functionalized molecules like Quinoline-2,4-diamine can be challenging and often requires significant modification of the starting materials or subsequent functional group interconversion.

The Skraup synthesis, first reported by Zdenko Hans Skraup in 1880, is a fundamental method for preparing quinolines. wikipedia.orgwikipedia.org The archetypal reaction involves heating an aniline (B41778) with glycerol (B35011), sulfuric acid, and an oxidizing agent, such as nitrobenzene (B124822) or arsenic acid. wikipedia.orgwikipedia.org The reaction proceeds through the dehydration of glycerol to acrolein, followed by a Michael addition of the aniline, acid-catalyzed cyclization, and finally, oxidation to form the aromatic quinoline ring. pharmaguideline.com

The harsh conditions of the Skraup reaction—strong acid and high temperatures—make it generally unsuitable for anilines bearing multiple, sensitive amino groups. chemistry-online.com Aromatic diamines, such as m- and p-phenylenediamine, often fail to yield the expected quinoline derivatives under these conditions, leading instead to polymerization or decomposition. chemistry-online.com The strongly acidic environment protonates the amino groups, deactivating the aromatic ring toward the necessary electrophilic cyclization step. Furthermore, the oxidizing agent can lead to unwanted side reactions with the amino substituents.

To circumvent the typically violent nature of the reaction, various modifications have been introduced, such as the addition of ferrous sulfate (B86663) to moderate the reaction rate. wikipedia.orgchemistry-online.com The Doebner-von Miller reaction is a significant modification that uses α,β-unsaturated aldehydes or ketones in place of glycerol, allowing for the synthesis of quinolines with substituents on the heterocyclic ring. chemistry-online.com However, even with these modifications, the direct synthesis of this compound from a phenylenediamine precursor via the Skraup reaction remains a significant challenge due to the inherent reactivity of the starting materials.

Table 1: General Scheme of the Skraup Synthesis

| Reactant 1 | Reactant 2 | Reagents | Product |

|---|

The Pfitzinger reaction (also known as the Pfitzinger-Borsche reaction) provides a route to quinoline-4-carboxylic acids by reacting isatin (B1672199) (or a substituted isatin) with a carbonyl compound in the presence of a strong base. wikipedia.orgresearchgate.net The reaction begins with the basic hydrolysis of the isatin amide bond to form an isatinic acid intermediate. wikipedia.org This intermediate then condenses with the carbonyl compound (which must possess an α-methylene group) to form an imine, which subsequently cyclizes and dehydrates to yield the quinoline derivative. wikipedia.org

Direct synthesis of this compound using the Pfitzinger reaction is not straightforward, as it would require precursors that introduce the amino functionalities. A hypothetical approach could involve:

Using an amino-substituted isatin: Starting with an isatin bearing an amino group on the benzene (B151609) ring could introduce one of the required amine functionalities.

Using a nitrogen-containing carbonyl compound: Condensing isatin with a carbonyl compound that contains an amino group or a precursor, such as aminoacetone or cyanoacetamide, could potentially install the amino group at the 2-position.

A more viable strategy involves using malononitrile (B47326) as the carbonyl component. While not a classical Pfitzinger approach, related syntheses show that active methylene (B1212753) compounds like malononitrile are versatile reagents for building substituted nitrogen heterocycles. researchgate.nettaylorfrancis.com The reaction of an isatin derivative with malononitrile under basic conditions could theoretically lead to a 2-amino-4-carboxyquinoline derivative, which would require further steps to install the second amino group and remove the carboxyl group.

Table 2: General Scheme of the Pfitzinger Reaction

| Reactant 1 | Reactant 2 | Reagents | Product |

|---|

The Combes synthesis is a well-established acid-catalyzed reaction for producing 2,4-disubstituted quinolines. wikipedia.org The method involves the condensation of an aniline with a β-diketone. wikipedia.orgslideshare.net The initial reaction forms a Schiff base intermediate, which tautomerizes to an enamine. Subsequent acid-catalyzed intramolecular electrophilic cyclization onto the aniline ring, followed by dehydration, yields the final quinoline product. wikipedia.org

This pathway is particularly relevant for the synthesis of 2,4-disubstituted quinolines. To obtain a this compound derivative, one could envision reacting a phenylenediamine (such as 1,3-diaminobenzene) with a β-diketone. The regioselectivity of the cyclization would be a critical factor, as the cyclization could occur ortho to either of the amino groups in the starting diamine. The choice of acid catalyst, such as concentrated sulfuric acid or polyphosphoric acid (PPA), can influence the reaction outcome and yield. wikipedia.org While this approach is theoretically plausible for introducing substituents at the 2- and 4-positions, controlling the reaction to achieve the desired diamino-substituted product from a diamine precursor requires careful optimization of reaction conditions to manage the reactivity of the two amino groups.

Table 3: General Scheme of the Combes Synthesis

| Reactant 1 | Reactant 2 | Reagents | Product |

|---|

The Gould-Jacobs and Conrad-Limpach syntheses are classical methods that typically yield 4-hydroxyquinolines (which exist in tautomeric equilibrium with 4-quinolones). wikipedia.orgwikipedia.orgmdpi.com

The Gould-Jacobs reaction involves the condensation of an aniline with an alkoxymethylenemalonic ester, such as diethyl ethoxymethylenemalonate. wikipedia.org The reaction is followed by thermal cyclization, which proceeds through a 6-electron process to form a 4-hydroxy-3-carboalkoxyquinoline. wikipedia.org Subsequent hydrolysis and decarboxylation yield the 4-hydroxyquinoline (B1666331). wikipedia.orgmdpi.com

The Conrad-Limpach synthesis involves the reaction of an aniline with a β-ketoester (e.g., ethyl acetoacetate). wikipedia.orgsynarchive.com The reaction conditions determine the product: lower temperatures favor condensation at the keto group, leading to an enamine intermediate that cyclizes at high temperatures (ca. 250 °C) to form a 4-hydroxyquinoline. wikipedia.orgnih.gov Conversely, higher initial reaction temperatures can favor condensation at the ester group, leading to a β-ketoanilide that cyclizes to a 2-hydroxyquinoline (B72897) (the Knorr synthesis).

To adapt these methods for the synthesis of this compound, the resulting 4-hydroxyquinoline serves as a key intermediate. The hydroxyl group can be converted into an amino group through a multi-step sequence, typically involving:

Conversion of the 4-hydroxyquinoline to a 4-chloroquinoline (B167314) using a chlorinating agent like phosphorus oxychloride (POCl₃).

Nucleophilic aromatic substitution (SₙAr) of the 4-chloroquinoline with ammonia (B1221849) or an amine to introduce the 4-amino group.

A more direct approach to 4-aminoquinolines involves modifying the starting materials, for example, by reacting an aniline with a cyanoacetic ester or cyanoacetamide derivative in place of the malonic or β-ketoester. This modification can lead directly to a 4-amino-2-quinolone scaffold.

The Dieckmann condensation is an intramolecular Claisen condensation of a diester that occurs in the presence of a base to form a β-keto ester. masterorganicchemistry.com It is primarily used to form five- and six-membered rings. masterorganicchemistry.comyoutube.com Unlike the other methods discussed, the Dieckmann condensation is not a primary route for constructing the quinoline ring system from an aniline precursor. Instead, it is employed as a strategic step within a multi-step synthesis to construct a precursor ring.

For instance, a synthetic route to the quinolin-4-one core can utilize a Dieckmann condensation as a key cyclization step. nih.gov The synthesis may start with the Michael addition of methyl anthranilate to methyl acrylate, forming a diester intermediate. This diester can then undergo an intramolecular Dieckmann condensation in the presence of a strong base like sodium hydride to yield a dihydroquinolinone. Subsequent oxidation of this intermediate leads to the final quinolin-4-one product. nih.gov This demonstrates the utility of the Dieckmann condensation in building the carbocyclic portion of a precursor, which is then converted to the quinoline system. This pathway is therefore an indirect, multi-step strategy rather than a direct quinoline synthesis.

Table 4: Example of Dieckmann Condensation in a Quinolin-4-one Synthesis

| Starting Materials | Key Intermediate (Diester) | Reagents for Cyclization | Product of Cyclization |

|---|

The Camps cyclization is a chemical reaction in which an o-acylaminoacetophenone is treated with a base (e.g., hydroxide (B78521) ion) to form a mixture of two isomeric hydroxyquinolines. wikipedia.orgresearchgate.net The reaction proceeds via an intramolecular aldol-type condensation. Depending on which enolate is formed (from the acetyl group's methyl or the acyl group's methylene), the cyclization can lead to either a 2-hydroxyquinoline or a 4-hydroxyquinoline derivative. nih.gov The ratio of the products depends on the reaction conditions and the specific structure of the starting material. wikipedia.org

Similar to the Gould-Jacobs and Conrad-Limpach reactions, the Camps cyclization provides hydroxyquinolines as the initial products. To obtain this compound, these hydroxy intermediates would need to undergo further chemical transformations. The 2- and 4-hydroxy groups can be converted to the corresponding chloro derivatives, which can then be displaced by amino groups via nucleophilic substitution to afford the target diamine. This multi-step process makes the Camps cyclization an indirect route to the desired diamino product.

Modern and Advanced Synthetic Strategies for 2,4-Diaminoquinoline Derivatives

The synthesis of 2,4-diaminoquinoline derivatives has evolved significantly, moving from classical methods to more sophisticated and efficient catalytic strategies. These modern approaches offer advantages such as higher yields, greater functional group tolerance, and milder reaction conditions, addressing many of the limitations of traditional synthetic routes. The focus has increasingly shifted towards transition metal-catalyzed reactions and green chemistry protocols that enhance atom economy and reduce environmental impact.

Catalytic methods are central to the contemporary synthesis of quinoline derivatives, including those with a 2,4-diamino substitution pattern. These approaches primarily involve the use of transition metals to facilitate the construction of the quinoline core through various cyclization and annulation reactions. The choice of metal catalyst and ligands is crucial, as it dictates the reaction's efficiency, selectivity, and scope.

Transition metals such as palladium, copper, and cobalt are powerful tools for constructing the quinoline scaffold. They catalyze a range of transformations, including C-H activation, cross-coupling, and cycloaddition reactions, which are key steps in forming the heterocyclic ring system. These methods often allow for the assembly of highly substituted quinolines from readily available starting materials.

Catalytic Approaches for this compound Synthesis

Transition Metal-Catalyzed Cyclization and Annulation Reactions [6, 9]

Palladium-Catalyzed Carbonylation Reactions

Palladium catalysis is a cornerstone of modern organic synthesis, and its application in carbonylation reactions provides a versatile route to various heterocyclic compounds. mdpi.com While direct palladium-catalyzed carbonylative synthesis of this compound is not extensively documented, palladium-catalyzed reactions are instrumental in forming the quinoline core, which can be subsequently functionalized. These reactions often involve the insertion of carbon monoxide (CO) and subsequent cyclization. nih.govnih.gov

Palladium-catalyzed annulation of o-iodoanilines with internal alkynes in the presence of carbon monoxide is a known method for producing quinolin-2(1H)-ones. nih.gov The reaction proceeds via oxidative addition of the aryl iodide to a Pd(0) species, followed by alkyne insertion, CO insertion, and reductive elimination to form the heterocyclic ring. The substituents on the nitrogen of the aniline and the nature of the alkyne are critical for achieving high yields. nih.gov Furthermore, palladium-catalyzed C-N bond formation is a mild and effective alternative to traditional SNAr chemistry for producing 4-aminoquinolines from 4-haloquinolines. nih.govscispace.com A combination of Pd(OAc)₂ with a suitable phosphine (B1218219) ligand like DPEphos has proven effective for this transformation. nih.govscispace.com

Table 1: Examples of Palladium-Catalyzed Reactions for Quinolone & Aminoquinoline Synthesis

| Catalyst System | Substrates | Key Conditions | Product Type | Yield (%) | Reference(s) |

|---|---|---|---|---|---|

| Pd(dba)₂ / TMEDA | 1-(2-iodophenyl)-3-p-tolylurea, Internal Alkynes | CO atmosphere | 3-Substituted 4-phenylquinolin-2(1H)-ones | 11-57 | nih.gov |

| Pd(OAc)₂ / DPEphos | 4-Chloroquinoline, Various Amines | K₃PO₄ (base), Toluene | N-Substituted 4-aminoquinolines | 60-95 | nih.gov |

| PdCl₂(PPh₃)₂ | o-Iodoaniline, Phenylacetylene | CO, DBU, DMF, 100 °C | 4-Phenylquinolin-2(1H)-one | 81 | nih.gov |

Copper-Mediated/Catalyzed Transformations

Copper catalysts, being more economical and earth-abundant than palladium, have garnered significant attention for the synthesis of nitrogen-containing heterocycles. rsc.org Copper-catalyzed domino reactions, involving sequential bond formations in a single pot, are particularly efficient for constructing quinoline and related heterocyclic systems. rsc.org

One notable approach involves the copper-catalyzed reaction of substituted 2-bromobenzonitriles with guanidine (B92328) to afford 2,4-diaminoquinazoline derivatives, which are structurally related to the target quinoline compounds. researchgate.netorganic-chemistry.org This reaction, typically catalyzed by CuI with a diamine ligand such as N,N'-dimethylethylenediamine (DMEDA), proceeds via an Ullmann-type coupling followed by an intramolecular nucleophilic attack to close the ring. organic-chemistry.org The reaction conditions are generally mild, and the process tolerates a variety of functional groups on the benzonitrile (B105546) starting material. organic-chemistry.org

Another strategy is the copper-catalyzed amidation of o-halophenones, followed by a base-promoted Camps cyclization. mit.edunih.gov This two-step sequence yields 2-aryl-4-quinolones. While not directly producing diamino derivatives, it establishes the quinolone core, which can be further modified. Copper-catalyzed dual cyclization reactions have also been developed to synthesize complex fused quinoline structures like quinindolines, demonstrating the versatility of copper in facilitating intricate molecular assemblies. nih.gov

Table 2: Copper-Catalyzed Synthesis of Amino-Heterocycles

| Catalyst System | Substrates | Key Conditions | Product Type | Yield (%) | Reference(s) |

|---|---|---|---|---|---|

| CuI / DMEDA | 2-Bromobenzonitrile, Guanidine | K₂CO₃, DMF, 80 °C | 2,4-Diaminoquinazoline | 85 | organic-chemistry.org |

| CuI / L-proline | 2-Iodobenzaldehyde, Enaminone | K₂CO₃, DMSO, 80 °C | 3-Acyl-2-methylquinoline | 82 | rsc.org |

| Cu(OAc)₂ | Enaminone, Diethyl-2-(2-bromobenzylidene)malonate | Cs₂CO₃, Dioxane, 100 °C | Functionalized Quinoline | 81 | rsc.org |

Cobalt-Catalyzed Cyclizations

Cobalt, as an inexpensive and abundant first-row transition metal, is emerging as a powerful catalyst for C-H activation and annulation reactions to form heterocyclic systems. mdpi.com Cobalt-catalyzed methods provide an environmentally benign and cost-effective alternative to precious metal catalysts like rhodium and palladium. nih.gov

The synthesis of quinolines can be achieved through the dehydrogenative cyclization of 2-aminoaryl alcohols with ketones, catalyzed by simple cobalt salts such as Co(OAc)₂·4H₂O under ligand-free conditions. This protocol offers high yields (up to 97%) and presents a green approach to N-heterocycles. nih.gov Another powerful strategy is the cobalt-catalyzed [4+2] annulation of anilides and internal alkynes. This method, which involves C-H activation, efficiently constructs the quinoline scaffold and tolerates a wide range of functional groups. researchgate.net Researchers have also developed cobalt-catalyzed syntheses of quinoline N-oxides via the [4+2] cyclization of arylnitrones and alkynes, which are valuable precursors for various quinoline derivatives. researchgate.net

Table 3: Cobalt-Catalyzed Synthesis of Quinolines

| Catalyst System | Reactants | Key Conditions | Product Type | Yield (%) | Reference(s) |

|---|---|---|---|---|---|

| Co(OAc)₂·4H₂O | 2-Aminobenzyl alcohol, Acetophenone | Dioxane, 120 °C | 2-Phenylquinoline | 97 | nih.gov |

| Co(OAc)₂·4H₂O | 2-Amino-5-methylbenzyl alcohol, Cyclohexanone | Dioxane, 120 °C | 7-Methyl-1,2,3,4-tetrahydroacridine | 91 | nih.gov |

| [Cp*Co(CO)I₂] | Acetanilide, Diphenylacetylene | AgSbF₆, DCE, 100 °C | 2,3,4-Triphenyl-quinoline | 95 | researchgate.net |

In recent years, the principles of green chemistry have driven the development of sustainable synthetic methodologies, with nanocatalysis playing a pivotal role. researchgate.net Nanocatalysts offer numerous advantages over their bulk counterparts, including high surface-to-volume ratios, increased catalytic activity, enhanced stability, and ease of recovery and reusability. ajgreenchem.com These features make them ideal for developing environmentally friendly protocols for quinoline synthesis.

The Friedländer annulation, a classic reaction involving the condensation of a 2-aminoaryl ketone with a compound containing an α-methylene group, is a common route to quinolines and has been significantly improved using nanocatalysts. nih.govalfa-chemistry.comorganic-chemistry.org Various metal and metal oxide nanoparticles, often supported on magnetic materials like Fe₃O₄ for easy separation, have been employed. nih.gov For instance, Fe₃O₄ nanoparticles functionalized with a Brønsted acidic ionic liquid have been used to catalyze the Friedländer reaction under solvent-free conditions, affording polysubstituted quinolines in high yields. nih.gov Similarly, NiO nanoparticles have been shown to be highly efficient, achieving high yields in very short reaction times. nih.gov

These green protocols often utilize environmentally benign solvents like water or ethanol, or are performed under solvent-free conditions, further reducing their environmental footprint. organic-chemistry.org The ability to recycle the nanocatalyst for multiple runs without a significant loss of activity makes these methods economically viable and sustainable. nih.govnih.gov

Table 4: Nanocatalyst-Based Green Synthesis of Quinolines

| Nanocatalyst | Reaction Type | Key Conditions | Advantages | Yield Range (%) | Reference(s) |

|---|---|---|---|---|---|

| Fe₃O₄-IL-HSO₄ | Friedländer Synthesis | Solvent-free, 100 °C | Magnetic recovery, Reusable | 85-95 | nih.gov |

| NiO nanoparticles | Friedländer Synthesis | Ethanol, 80 °C | Rapid reaction (2.5 min), High yield | 95 | nih.gov |

| Fe₃O₄@APTES@isatin | Condensation | Ethanol, Room Temp. | Magnetic recovery, Reusable (7 cycles) | High | nih.gov |

| Silica nanoparticles (SiO₂) | Friedländer Synthesis | Microwave, 100 °C | Reusable (14 cycles), High yield | ~93 | nih.gov |

Nanocatalyst-Based Green Protocols [7, 21]

Iron, Copper, Zinc, Nickel, Cobalt, Gold, and Silver Nanocatalysts

A variety of metal nanoparticles have been explored for their catalytic activity in the synthesis of the quinoline core structure. While direct synthesis of this compound using these nanocatalysts is not extensively documented, their role in the formation of substituted quinolines provides a foundation for potential applications.

Iron Nanocatalysts: Iron-based nanoparticles are attractive due to their low cost, low toxicity, and magnetic properties, which allow for easy separation and recyclability. digitellinc.com Iron(III) chloride (FeCl3) has been used as an inexpensive catalyst in a three-component coupling reaction of aldehydes, amines, and styrenes to produce 2,4-disubstituted quinolines. researchgate.net Magnetic iron oxide nanoparticles (e.g., Fe3O4) have also been employed in the synthesis of various quinoline derivatives. digitellinc.com For instance, Fe3O4 nanoparticles have been utilized in the Friedländer annulation to prepare polysubstituted quinolines. digitellinc.com

Copper Nanocatalysts: Copper nanoparticles are effective catalysts for various organic transformations. Copper-based nanocatalysts have been used in the synthesis of quinoline derivatives through domino reactions. acs.org For example, a copper nanocatalyst supported on nitrogen-silica-doped carbon has been used to synthesize 3-acylquinolines. digitellinc.com While not a direct route to quinoline-2,4-diamines, these methods highlight the potential of copper nanocatalysis in constructing the quinoline scaffold. A common route to N2,N4-disubstituted quinazoline-2,4-diamines involves the reaction of primary amines with 2,4-dichloroquinazoline, a reaction that could potentially be adapted for quinoline analogues. digitellinc.com

Zinc Nanocatalysts: Zinc-based nanoparticles, particularly zinc oxide (ZnO), have been investigated as catalysts for quinoline synthesis. Nano-flake ZnO has been shown to be an efficient catalyst in the Friedländer synthesis of polysubstituted quinolines under solvent-free conditions. nih.gov

Nickel Nanocatalysts: Nickel nanoparticles are valuable catalysts in organic synthesis. digitellinc.com Nickel-based nanocatalysts have been used for the synthesis of polysubstituted quinoline derivatives through the Friedländer annulation. digitellinc.com

Cobalt Nanocatalysts: Cobalt nanoparticles have been primarily studied for the hydrogenation of quinoline derivatives. nih.gov However, their application in the primary synthesis of the quinoline ring is also an area of interest. Nanoparticle-supported cobalt catalysts have been used for the synthesis of quinoxaline (B1680401) derivatives, a related class of N-heterocycles. researchgate.net

Gold and Silver Nanocatalysts: Gold-catalyzed methodologies have significantly advanced the field of quinoline synthesis, with various intermolecular annulation and intramolecular cyclization reactions being developed. scispace.comacs.orgnih.gov Silver nanoparticles have been used as photocatalysts in Povarov cyclization reactions to synthesize 2-arylquinolines. nih.gov Silver acetate (B1210297) has also been utilized in the oxidative cascade reaction of N-aryl-3-alkylideneazetidines to yield functionalized quinoline products. nih.gov

Table 1: Examples of Metal Nanocatalysts in Quinoline Synthesis

| Catalyst | Reactants | Product Type | Reference |

|---|---|---|---|

| FeCl3 | Aldehydes, Amines, Styrenes | 2,4-Disubstituted quinolines | researchgate.net |

| Fe3O4@SiO2-APTES-TFA | 2-Aminoaryl ketones, Dicarbonyl compounds | Polysubstituted quinolines | digitellinc.com |

| Cu/N-SiO2-C | 2-Aminoaryl alcohols, α,β-Unsaturated ketones | 3-Acylquinolines | digitellinc.com |

| Nano-flake ZnO | 2-Aminoaryl ketones, 1,3-Dicarbonyl compounds | Polysubstituted quinolines | nih.gov |

| Nickel Nanoparticles | Aminoaryl ketones, β-Ketoesters/ketones | Polysubstituted quinolines | digitellinc.com |

| Cobalt Nanoparticles | Quinoline derivatives | Hydrogenated quinolines | nih.gov |

| Gold Catalysts | Aniline derivatives, Carbonyls/Alkynes | Substituted quinolines | scispace.comnih.gov |

Metal Oxide and Heteropoly Acid Nanocatalysts

Metal oxide nanocatalysts, such as tin oxide, are effective in promoting the synthesis of quinoline derivatives. organic-chemistry.org These catalysts are often composed of abundant and low-cost metals, making them economically viable. organic-chemistry.org Heteropoly acids are also utilized as solid acid catalysts in various organic transformations, including the synthesis of quinolines.

Zeolite-Catalyzed Solvent-Free Approaches

Zeolites are microporous aluminosilicate (B74896) minerals that are widely used as catalysts in the chemical industry. Their well-defined pore structures and acidic properties make them suitable for shape-selective catalysis. A simple one-step heterogeneous catalytic cyclization using Hβ zeolite as a catalyst has been employed for the preparation of 2,4-disubstituted quinolines from ketones and 2-aminobenzophenones under solvent-free conditions. wikipedia.org This method is noted for the reusability of the catalyst. wikipedia.org Modified USY zeolites have also been used for the synthesis of quinolines from aniline and propanol. mdpi.com

Organocatalysis and N-Heterocyclic Carbene (NHC)-Catalyzed Syntheses

While not extensively documented for the direct synthesis of this compound, organocatalysis and NHC-catalyzed reactions represent important strategies in modern organic synthesis that could be applicable.

Multi-Component Reactions (MCRs) for Diverse 2,4-Disubstituted Quinolines

Multi-component reactions (MCRs) are powerful tools in organic synthesis where three or more reactants combine in a single pot to form a complex product, incorporating most of the atoms of the starting materials. jocpr.com

Povarov Reaction-Based Syntheses

The Povarov reaction is a formal [4+2] cycloaddition reaction used for the synthesis of tetrahydroquinolines, which can then be oxidized to quinolines. nih.gov It typically involves the reaction of an aniline, an aldehyde, and an activated alkene. researchgate.net This reaction has been utilized to synthesize a variety of 2,4-disubstituted quinolines. scispace.comresearchgate.net For instance, a cascade process involving a Povarov reaction and hydrogen transfer catalyzed by p-sulfonic acid calix nih.govarene has been developed. researchgate.net Molecular iodine has also been used to mediate a formal [3 + 2 + 1] cycloaddition to synthesize substituted quinolines. acs.org

Gewald and Ugi Reaction Applications

The Gewald reaction is a multicomponent reaction used to synthesize polysubstituted 2-aminothiophenes and is not typically employed for quinoline synthesis. researchgate.netwikipedia.orgarkat-usa.orgorganic-chemistry.orgnih.gov

The Ugi reaction is a four-component reaction that is highly valuable for the synthesis of α-acylamino carboxamides and has been widely used in the creation of diverse heterocyclic molecules. nih.gov While direct synthesis of the this compound core via the Ugi reaction is not a standard application, this reaction is a powerful tool for generating molecular diversity and could potentially be used to synthesize precursors or derivatives. mdpi.com

Metal-Free Synthetic Methodologies

In the pursuit of greener and more sustainable chemical processes, metal-free synthetic routes to quinoline derivatives have gained considerable attention. These methods avoid the use of potentially toxic and expensive metal catalysts, offering an environmentally benign alternative.

One notable metal-free approach involves the iodine-catalyzed reaction of aryl amines with acetylenedicarboxylates. This method facilitates the one-pot synthesis of quinoline-2,4-dicarboxylate scaffolds, which are structural analogues of quinoline-2,4-diamines. The reaction proceeds with high regioselectivity, a broad substrate scope, and good yields, highlighting the efficacy of molecular iodine as an eco-friendly catalyst. The key advantages of this methodology include the absence of metal contamination in the final product and the formation of multiple carbon-carbon and carbon-nitrogen bonds in a single step. rsc.org

Another strategy focuses on the tandem reaction between styrenes and anilines to produce 2,4-disubstituted quinolines. This process relies on the simultaneous formation of C-C and C-N bonds, coupled with a C-C bond cleavage, all under metal-free conditions. The reaction demonstrates excellent functional group tolerance and proceeds efficiently across a wide range of substrates. researchgate.net Furthermore, iodine-catalyzed cyclization between enamides and imines has been developed for the synthesis of 2,4-diarylquinolines, showcasing the versatility of iodine in promoting the formation of the quinoline core. rsc.org

A practical and efficient one-pot, regioselective route for the direct synthesis of 2,4-diarylquinolines has also been designed using 2-(1-phenylvinyl)aniline (B99152) and α-oxobenzeneacetic acid under mild, metal-free, and aerobic conditions. researchgate.net

Table 1: Examples of Metal-Free Synthetic Methodologies for Quinoline Derivatives

| Starting Materials | Catalyst/Reagent | Product Type | Key Features |

| Aryl amines, Acetylenedicarboxylates | Molecular Iodine | Quinoline-2,4-dicarboxylates | Metal-free, high regioselectivity, good yields rsc.org |

| Styrenes, Anilines | - | 2,4-Disubstituted quinolines | C-C/C-N bond formation and C-C bond cleavage researchgate.net |

| Enamides, Imines | Molecular Iodine | 2,4-Diarylquinolines | Versatile for aryl-substituted quinolines rsc.org |

| 2-(1-Phenylvinyl)aniline, α-Oxobenzeneacetic acid | - | 2,4-Diarylquinolines | Mild, aerobic conditions researchgate.net |

Photo-Induced Oxidative Cyclization Techniques

Photo-induced reactions have emerged as a powerful tool in organic synthesis, often enabling unique transformations under mild conditions. In the context of quinoline synthesis, photo-induced oxidative cyclization offers a promising avenue for the construction of the heterocyclic core.

Visible-light-induced methods have been successfully employed for the synthesis of various quinoline derivatives. For instance, the electrocyclization of 2-vinylarylimines can be photocatalyzed by 9,10-phenanthrenequinone (PQ*) under visible light to produce 2,4-disubstituted quinolines in high yields. researchgate.net Another approach utilizes a semiconductor photocatalyst, such as Ag/g-C3N4, to facilitate the Povarov cyclization reaction for the synthesis of 2-arylquinolines under blue LED irradiation. researchgate.net

While direct photo-induced synthesis of quinoline-2,4-diamines is not extensively documented, the photochemical cyclization of o-alkynylaryl isocyanides in the presence of iodine to yield 2,4-diiodoquinolines represents a relevant strategy. peptide.com These diiodo derivatives can serve as versatile precursors for the subsequent introduction of amino groups at the 2 and 4 positions through nucleophilic substitution or cross-coupling reactions.

A one-pot photocyclization/oxidation cascade of N-aryl acrylamides has been reported to afford quinoline-2-ones, where thioxanthone acts as a bifunctional energy transfer agent for both the photocyclization and the generation of singlet oxygen for dehydrogenation. researchgate.net This methodology could potentially be adapted for the synthesis of quinoline-2,4-dione precursors to the target diamines.

Microwave-Assisted Synthetic Routes

Microwave-assisted organic synthesis has revolutionized the field by dramatically reducing reaction times, improving yields, and often leading to cleaner reactions. This technology has been effectively applied to the synthesis of quinoline derivatives.

Microwave irradiation has been utilized in variations of classical reactions like the Pfitzinger reaction to produce quinoline-4-carboxylic acids, which are precursors to 4-aminoquinolines. mdpi.com A notable application is the synthesis of 4-aminoquinoline-phthalimides from 4-aminoquinoline-diamines and phthalic anhydrides in DMSO, achieving good yields in just 2 minutes of microwave heating at 160 °C. nih.gov

Furthermore, an efficient, catalyst-free, and one-pot three-component procedure for the synthesis of novel dihydropyrido[2,3-d]pyrimidines and dihydro-1H-pyrazolo[3,4-b]pyridines bearing a quinoline pharmacophore has been developed using microwave irradiation. This reaction involves formyl-quinoline derivatives, primary heterocyclic amines (including diamines), and cyclic 1,3-diketones. researchgate.net The synthesis of quinazoline-2,4(1H,3H)-dione derivatives bearing two guanidine moieties, which are structurally related to diamines, has also been achieved through microwave-assisted methods. nih.gov

The direct synthesis of 3-amino-2-phenylquinazolin-4(3H)-one from 2-benzamidobenzoyl chloride and hydrazine (B178648) in DMF under microwave irradiation highlights the utility of this technique in forming amino-substituted heterocyclic systems. researchgate.net

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis of Quinoline Derivatives

| Reaction | Conventional Method | Microwave-Assisted Method | Reference |

| Pfitzinger Reaction | Longer reaction times, lower yields | Shorter reaction times (minutes), higher yields | mdpi.com |

| Synthesis of 4-aminoquinoline-phthalimides | Not specified | 2 minutes, good yields | nih.gov |

| Three-component quinoline hybrids | Longer reaction times | Shorter reaction times, one-pot | researchgate.net |

| Synthesis of 3-amino-2-phenylquinazolin-4(3H)-one | > 4 hours (reflux) | 4 minutes, high yield | researchgate.net |

Reaction Mechanisms of this compound Formation

Understanding the reaction mechanisms is paramount for optimizing existing synthetic routes and designing new, more efficient ones. The formation of the this compound scaffold involves intricate sequences of cyclization, condensation, and annulation reactions.

Cyclization Mechanism Investigations

The core of quinoline synthesis lies in the cyclization step, where the pyridine (B92270) ring is fused to the benzene ring. Various cyclization mechanisms have been proposed depending on the starting materials and reaction conditions.

In metal-free, iodine-mediated reactions, an intramolecular electrophilic aromatic cyclization is often the key step. For instance, the synthesis of quinolines from primary allylamines proceeds through iodine activation, followed by electrophilic cyclization and subsequent oxidation. researchgate.net Similarly, the synthesis of 2,4-diarylquinolines from enamides and imines catalyzed by iodine is initiated by ortho-iodination of the aryl imine, followed by insertion of the enamide and subsequent cyclization. rsc.org

Photo-induced cyclizations often involve radical or radical-ion intermediates. In the visible-light-promoted synthesis of 2,4-disubstituted quinolines from 2-vinylarylimines, the excited photocatalyst induces a single-electron transfer (SET) from the imine, leading to a radical cation that undergoes cyclization. researchgate.net

Condensation and Annulation Mechanism Studies

Condensation and annulation reactions are fundamental to building the necessary precursors for the final cyclization step. Classical named reactions provide a basis for understanding these mechanisms in the context of quinoline synthesis.

The Combes synthesis , which produces 2,4-disubstituted quinolines from anilines and β-diketones, involves the initial condensation to form an enamine intermediate. This is followed by acid-catalyzed cyclization and dehydration. iipseries.org The Doebner reaction utilizes anilines, aldehydes, and pyruvic acid to form quinoline-4-carboxylic acids, which are valuable intermediates for 4-aminoquinolines. iipseries.org

The Pfitzinger reaction provides a route to 2,3-disubstituted quinoline-4-carboxylic acids from isatin and a carbonyl compound in the presence of a strong base. The mechanism involves the opening of the isatin ring, followed by condensation with the carbonyl compound and subsequent cyclization. iipseries.org

Modern annulation strategies, such as the [4+2] annulation of 2-azidobenzaldehydes, offer versatile routes to substituted quinolines. These can proceed through either a direct Diels-Alder reaction or sequential condensation and cyclization reactions. mdpi.com

Role of Intermediates in Reaction Pathways

The isolation or detection of reaction intermediates provides crucial insights into the reaction mechanism. In many quinoline syntheses, imines and enamines are key intermediates.

In the Combes synthesis, a Schiff base (imine) is formed, which then tautomerizes to an enamine that undergoes cyclization. iipseries.org Similarly, in iodine-catalyzed multicomponent reactions, the initial formation of a Schiff base from an aniline and an aldehyde is a critical step before the [4+2] cycloaddition with an alkyne. mdpi.com

In a palladium-catalyzed tandem addition/cyclization for the synthesis of 2,4-diarylquinazolines (structurally related to quinoline-2,4-diamines), a plausible mechanism involves the sequential nucleophilic addition to a nitrile followed by an intramolecular cyclization, with a ketamine intermediate being formed. mdpi.com The synthesis of quinolines via a cooperative catalytic system of CuI and pyrrolidine (B122466) from 2-aminobenzaldehydes and terminal alkynes is proposed to proceed through an iminium ion intermediate. organic-chemistry.org

Carbodiimides can react with carboxylic acids to form O-acylisourea intermediates, which are highly reactive towards amines to form amides. peptide.comwikipedia.org While not directly forming the quinoline ring, this chemistry is relevant for the synthesis of amide derivatives of quinolines and highlights the importance of activated intermediates.

Structural Modifications and Functionalization Strategies of this compound

The this compound scaffold is a versatile building block in medicinal chemistry, offering multiple sites for structural modifications to modulate its physicochemical properties and biological activity. The presence of two reactive amino groups at the C2 and C4 positions, along with the aromatic quinoline ring system, allows for a wide range of functionalization strategies. These modifications are crucial for developing novel derivatives with enhanced potency and selectivity for various therapeutic targets.

The primary approaches to modifying the this compound core can be broadly categorized into two main areas:

Modification of the Quinoline Ring: The quinoline ring itself can be functionalized through various substitution reactions. Electrophilic aromatic substitution can introduce substituents onto the benzene ring portion of the scaffold. Additionally, the pyridine ring can be modified, often through strategies involving precursor molecules like quinoline N-oxides or halo-substituted quinolines, to introduce a variety of functional groups at different positions. mdpi.com

Detailed research has led to the synthesis of several functionalized this compound derivatives with potent biological activities. These derivatives often feature complex substitutions that enhance their therapeutic potential.

Table 1: Examples of Functionalized this compound Derivatives and their Biological Context

| Compound Name | Structure | Modification Strategy | Biological Context |

| 5-(4-Fluorophenyl)-9-isopropyl-6-methyl-6,7,8,9-tetrahydropyrimido-[4,5-b]this compound | A complex fused pyrimidine (B1678525) ring system attached to the quinoline core. | Annulation of a pyrimidine ring across the C4-amino group and C5 position of the quinoline. | Potent anticancer activity against HCT-116 (colon) and MCF7 (breast) cell lines. researchgate.net |

| N-propylthiazolo[4,5-c]this compound | A thiazole (B1198619) ring fused to the quinoline core at the 4 and 5 positions, with a propyl group on the thiazole nitrogen. | Construction of a fused thiazole ring system. | Investigated as a Toll-like receptor 7 (TLR7) and 8 (TLR8) agonist. nih.govnih.gov |

The development of these complex derivatives highlights the adaptability of the this compound scaffold for significant structural elaboration. The strategies often involve multi-step syntheses to build fused heterocyclic rings or introduce specific substituents to optimize biological activity.

Table 2: Research Findings on Substituted this compound Derivatives

| Research Area | Key Findings | Reference |

| Anticancer Agents | Derivatives with fused pyrimidine rings, such as 5-(4-Fluorophenyl)-9-isopropyl-6-methyl-6,7,8,9-tetrahydropyrimido-[4,5-b]this compound, have demonstrated significant cytotoxicity against cancer cell lines. researchgate.net | |

| Immunomodulators | The fusion of a thiazole ring to the this compound core, as seen in N-propylthiazolo[4,5-c]this compound, has been shown to modulate the activity of Toll-like receptors 7 and 8. nih.govnih.gov | |

| Antiprotozoal Agents | While on a related quinazoline (B50416) scaffold, the synthesis of N²,N⁴-disubstituted derivatives has been a successful strategy for developing inhibitors of key parasitic enzymes. digitellinc.com |

**biological and Pharmacological Research of Quinoline 2,4 Diamine Derivatives**

Anticancer Activity Research

The quest for novel and effective anticancer therapeutics has led researchers to investigate the potential of quinoline-2,4-diamine derivatives. These compounds have shown promise by interfering with various cellular processes essential for cancer cell proliferation and survival. The core structure of 2,4-disubstituted quinolines is considered a crucial element in the development of new anticancer agents, as these derivatives have demonstrated efficacy through mechanisms such as inducing cell cycle arrest and apoptosis. nih.gov

Numerous studies have evaluated the in vitro cytotoxic effects of quinoline (B57606) and quinazoline (B50416) derivatives against a panel of human cancer cell lines. While specific data for a wide range of this compound derivatives are limited, research on the closely related quinazoline-2,4-diamine (B158780) scaffold provides valuable insights.

A series of N²,N⁴-disubstituted quinazoline-2,4-diamines were synthesized and evaluated for their antiproliferative activity. Several of these compounds exhibited inhibitory effects on various cancer cell lines. For instance, some derivatives showed activity against PC-3 (prostate), HCT-15 (colon), MCF-7 (breast), MDA-MB-231 (breast), and SK-LU-1 (lung) cancer cell lines. umich.edu Notably, compounds with specific substitutions on the phenyl ring demonstrated significant antiproliferative activity. umich.edu

Another study focused on 2-anilino-4-alkylaminoquinazoline derivatives and reported their inhibitory effects against breast adenocarcinoma (MCF-7), colon cancer (HCT-116), hepatocellular carcinoma (HePG-2), and human skin cancer (HFB4) cell lines. mdpi.com Compounds with a 4-nitro substitution on the phenyl ring at the N2 position were found to have the highest inhibitory effects. mdpi.com

The table below summarizes the in vitro cytotoxicity of selected 2,4-disubstituted quinazoline derivatives, which serve as structural analogs to quinoline-2,4-diamines.

| Compound ID | Cancer Cell Line | IC50 (µM) |

| Compound 3e | HT-29 (Colon) | 30.88 |

| EAC (Ascites) | 312.34 | |

| MDA-MB-231 (Breast) | 47.12 | |

| Compound 5a | HT-29 (Colon) | 5.33 |

| Compound 4c | MCF-7 (Breast) | Not specified |

| HCT-116 (Colon) | Not specified | |

| HePG-2 (Liver) | Not specified | |

| HFB4 (Skin) | Not specified | |

| Compound 5b | MCF-7 (Breast) | Not specified |

| HCT-116 (Colon) | Not specified | |

| HePG-2 (Liver) | Not specified | |

| HFB4 (Skin) | Not specified |

Data sourced from multiple studies. mdpi.comresearchgate.net

Quinoline and its derivatives have been shown to exert their anticancer effects by inducing programmed cell death (apoptosis) and causing a halt in the cell division cycle (cell cycle arrest). nih.gov

One study on a novel quinoline derivative, DFIQ, demonstrated its ability to induce apoptosis in non-small-cell lung cancer (NSCLC) cells. nih.gov Treatment with DFIQ led to the cleavage of apoptotic proteins and DNA damage. nih.gov Similarly, a quinoline derivative, 2-(6-methoxynaphthalen-2-yl)quinolin-4-amine (6MN-4-AQ), was found to induce both apoptosis and autophagy in pancreatic cancer cells. nih.gov The apoptotic pathway was activated via Caspase-3 activation and cleavage of PARP. nih.gov

In the context of cell cycle arrest, certain quinoxaline (B1680401) 1,4-dioxide derivatives, which are structurally related to quinolines, have been shown to induce G2/M phase arrest in human colon cancer cells. nih.gov This arrest was associated with the inhibition of cyclin B expression. nih.gov Another study on a pyrimido[4,5-b]quinoline derivative revealed that it caused cell cycle arrest in the S phase in breast cancer cells. mdpi.com

While these studies highlight the general mechanisms of action for quinoline-based compounds, further research is needed to specifically elucidate the pathways through which this compound derivatives induce apoptosis and cell cycle arrest in various cancer types.

The evaluation of anticancer agents in living organisms is a critical step in drug development. A limited number of studies have reported the in vivo anticancer efficacy of quinoline derivatives.

A novel synthetic quinoline derivative, DFIQ, was shown to induce cell death in a zebrafish xenograft model of non-small-cell lung cancer. nih.gov This finding suggests the potential of quinoline derivatives for in vivo anticancer activity.

In another study, a quinoline derivative, compound 91b1, was evaluated in a xenograft model on nude mice. The results indicated that 91b1 significantly reduced tumor size, demonstrating its in vivo anticancer effects. researchgate.net The proposed mechanism of action for this compound was the downregulation of the gene Lumican. researchgate.net

While these examples are promising, there is a clear need for more extensive in vivo studies specifically focused on this compound derivatives to validate their therapeutic potential in a preclinical setting.

Antimalarial Activity Research

The quinoline core is a cornerstone of antimalarial drug discovery, with chloroquine (B1663885) being a classic example. However, the rise of drug-resistant strains of Plasmodium falciparum has necessitated the development of new and effective quinoline-based antimalarials. Derivatives of this compound have emerged as a promising class of compounds in this ongoing effort.

Several this compound derivatives and their analogs have been tested for their in vitro activity against chloroquine-sensitive (CQS) strains of P. falciparum, such as 3D7 and D10.

A notable example is a hybrid molecule, 6-(4-(7-chloroquinolin-4-yl)piperazin-1-yl)pyrimidine-2,4-diamine. This compound, which features a 2,4-diamine substituted pyrimidine (B1678525) ring attached to a quinoline moiety, demonstrated significant antimalarial potential against the chloroquine-sensitive D10 strain. raco.cat

The table below presents the in vitro antimalarial activity of a selected quinoline-pyrimidine hybrid against a chloroquine-sensitive P. falciparum strain.

| Compound | P. falciparum Strain (Chloroquine-Sensitive) | IC50 (µM) |

| 6-(4-(7-chloroquinolin-4-yl)piperazin-1-yl)pyrimidine-2,4-diamine | D10 | 0.070 |

| Chloroquine (Reference) | D10 | 0.040 |

Data sourced from Pretorius et al., 2013. raco.cat

A crucial aspect of antimalarial drug development is the efficacy against drug-resistant parasites. Many this compound derivatives have shown promising activity against chloroquine-resistant (CQR) strains of P. falciparum, including Dd2, K1, and W2.

The aforementioned quinoline-pyrimidine hybrid, 6-(4-(7-chloroquinolin-4-yl)piperazin-1-yl)pyrimidine-2,4-diamine, also exhibited potent activity against the chloroquine-resistant Dd2 strain, with an IC50 value significantly lower than that of chloroquine. raco.cat

Furthermore, a series of N²,N⁴-disubstituted quinazoline-2,4-diamines were evaluated against the K1 strain of P. falciparum. Several of these compounds were identified as sub-micromolar inhibitors of the parasite, with some showing activity equivalent to chloroquine against this resistant strain. nih.gov Another study on 4-aminoquinoline (B48711) hydrazone analogues also reported activity against the multidrug-resistant K1 strain and the chloroquine-resistant Dd2 strain. nih.gov

The table below summarizes the in vitro antimalarial activity of selected this compound analogs against chloroquine-resistant P. falciparum strains.

| Compound | P. falciparum Strain (Chloroquine-Resistant) | IC50 (µM) |

| 6-(4-(7-chloroquinolin-4-yl)piperazin-1-yl)pyrimidine-2,4-diamine | Dd2 | 0.157 |

| Chloroquine (Reference) | Dd2 | 0.417 |

| Compound 1 (N²,N⁴-disubstituted quinazoline-2,4-diamine) | K1 | < 1 |

| Compound 6p (N²,N⁴-disubstituted quinazoline-2,4-diamine) | K1 | < 1 |

| Chloroquine (Reference) | K1 | Not specified |

| 4-(2-benzylidenehydrazinyl)-6-methoxy-2-methylquinoline | Dd2 | 0.026 - 0.219 (72h) |

Data sourced from multiple studies. nih.govraco.catnih.gov

Multistage Antimalarial Activity Studies

Research into quinoline derivatives has identified compounds with significant antimalarial properties that act on multiple stages of the Plasmodium life cycle. A notable example is the quinoline-4-carboxamide derivative, DDD107498. acs.org This compound demonstrates potent activity against various stages of the parasite, including the blood, liver, and transmission stages. acs.org

The development of DDD107498 stemmed from a phenotypic screen against the blood stage of Plasmodium falciparum. acs.org The initial hit compound, while showing good in vitro activity, had suboptimal physicochemical properties and metabolic instability. acs.org Through a process of medicinal chemistry optimization, derivatives with significantly improved potency and pharmacokinetic profiles were developed. acs.org

These optimized quinoline-4-carboxamides have shown efficacy against late-stage (IV–V) gametocytes, which are responsible for the transmission of malaria to mosquitoes. acs.org Furthermore, select compounds from this series have demonstrated nanomolar potency in the P. berghei ookinete development assay, which is an in vitro model for the initial stages of parasite development within the mosquito. acs.org The ability of these compounds to target multiple life-cycle stages of the parasite makes them promising candidates for the development of new antimalarial drugs that could not only treat the disease but also prevent its transmission. acs.org

Table 1: Multistage Antimalarial Activity of Quinoline-4-carboxamide Derivatives

| Compound | P. falciparum (3D7) EC50 (nM) | P. yoelii Liver Stage EC50 (nM) | P. falciparum Gametocyte (IV-V) EC50 (nM) | P. berghei Ookinete EC50 (nM) |

|---|---|---|---|---|

| 27 | 4 | 18 | 104 | 5 |

| 30 | 6 | 1 | 39 | 14 |

| DDD107498 (2) | 1 | 1 | 24 | 5 |

| 38 | 4 | 4 | 152 | 15 |

Data sourced from a study on quinoline-4-carboxamide derivatives. acs.org

Antitubercular Activity Research

Quinoline derivatives have been the subject of extensive research for their potential as antitubercular agents. Several studies have demonstrated the in vitro efficacy of various substituted quinolines against the drug-sensitive H37Rv strain of Mycobacterium tuberculosis.

One area of investigation has focused on 2,4-disubstituted quinolines. A series of these compounds were synthesized and evaluated for their anti-tuberculosis activity, with the most promising among them showing 99% inhibition of the M. tuberculosis H37Rv strain at a concentration of 6.25 µg/mL. researchgate.net For instance, the analog designated as 10h , a phenylamide derivative, was identified as the most potent in its series, with a Minimum Inhibitory Concentration (MIC) of 6.25 µg/mL. researchgate.net

Another class of compounds, 2-(quinolin-4-yloxy)acetamides, has also shown significant promise. nih.gov Within this series, structural modifications, such as the introduction of a piperidine (B6355638) ring, led to a substantial increase in potency. nih.gov The compound 6m , for example, exhibited a remarkable MIC value of 0.09 µM against the H37Rv strain. nih.gov This was a significant improvement compared to a similar compound with an unsubstituted benzene (B151609) ring, which had a MIC of 0.48 µM. nih.gov Further modifications, including the introduction of halogens at the 6-position and varying the alkyl chain length at the 2-position of the quinoline ring, also resulted in compounds with sub-micromolar antimycobacterial activity. nih.gov

The diamine antibiotic SQ109, a quinoline derivative, has also demonstrated excellent in vitro activity against drug-sensitive M. tuberculosis strains, with MIC values ranging from 0.16 to 0.64 μg/ml. nih.gov Additionally, a series of N2,N4-disubstituted quinazoline-2,4-diamines have been investigated, with some showing bactericidal activity against both replicating and non-replicating M. tuberculosis. nih.gov For example, the compound IDR-0010006 had a MIC of 15 µM against the wild-type H37Rv strain in liquid medium. nih.gov

Table 2: In Vitro Activity of Quinoline Derivatives Against M. tuberculosis H37Rv

| Compound Class | Specific Derivative | MIC (µM) | MIC (µg/mL) | Percent Inhibition (%) | Concentration (µg/mL) |

|---|---|---|---|---|---|

| 2,4-Disubstituted Quinoline | 10h | 6.25 | 99 | 6.25 | |

| 2-(Quinolin-4-yloxy)acetamide | 6m | 0.09 | |||

| 2-(Quinolin-4-yloxy)acetamide | 9a | 0.75 | |||

| 2-(Quinolin-4-yloxy)acetamide | 9b | 0.68 | |||

| Diamine Antibiotic | SQ109 | 0.16 - 0.64 | |||

| N2,N4-Disubstituted Quinazoline-2,4-diamine | IDR-0010006 | 15 | |||

| N2,N4-Disubstituted Quinazoline-2,4-diamine | IDR-0258237 | 20 | 98 | 20 |

Data compiled from multiple studies on quinoline and quinazoline derivatives. researchgate.netnih.govnih.govnih.gov

A significant challenge in the treatment of tuberculosis is the emergence of drug-resistant strains, particularly those resistant to first-line drugs like isoniazid. Research into this compound derivatives and related compounds has shown promising activity against such strains.

In a study of 2,4-disubstituted quinolines, certain compounds demonstrated notable inhibitory effects on an isoniazid-resistant strain of M. tuberculosis. The most effective compounds in this series achieved over 90% inhibition at a concentration of 12.5 µg/mL. researchgate.net This finding is particularly important as it suggests that the mechanism of action of these quinoline derivatives may differ from that of isoniazid, potentially offering a new therapeutic avenue for treating resistant infections. researchgate.net The absence of cross-resistance with existing tuberculosis drugs is a key indicator that these compounds may act on different biological targets within the mycobacterium. researchgate.net

Another diamine antibiotic, SQ109, has also shown considerable efficacy against single-drug-resistant and multidrug-resistant (MDR) strains of M. tuberculosis. It maintains a low MIC range of 0.16 to 0.64 μg/ml across all tested M. tuberculosis isolates, including those resistant to other drugs. nih.gov This broad activity profile underscores the potential of this class of compounds to address the growing problem of drug-resistant tuberculosis.

**Table 3: Activity of 2,4-Disubstituted Quinolines Against Isoniazid-Resistant *M. tuberculosis***

| Compound Series | Concentration (µg/mL) | Percent Inhibition (%) |

|---|---|---|

| 2,4-Disubstituted Quinolines | 12.5 | >90 |

Data from a study on the synthesis and anti-tuberculosis activity of 2,4-disubstituted quinolines. researchgate.net

Antimicrobial and Antifungal Activity Research

Derivatives of this compound, particularly N2,N4-disubstituted quinazoline-2,4-diamines, have been identified as a promising class of antibacterial agents with a broad spectrum of activity. researchgate.netnih.govnih.gov These compounds have demonstrated potent in vitro and in vivo activity against a range of bacterial pathogens, including multidrug-resistant strains. nih.govnih.gov

Research has shown that these compounds are effective against Gram-positive bacteria, such as methicillin-resistant Staphylococcus aureus (MRSA), with some derivatives exhibiting MICs in the low micromolar range. researchgate.netnih.gov For example, the lead compound A5 from a series of N4-benzylamine-N2-isopropyl-quinazoline-2,4-diamine derivatives showed a MIC of 3.9 µg/mL against S. aureus and S. epidermidis, and 7.8 µg/mL against MRSA. rsc.org

The antibacterial activity of these quinazoline derivatives also extends to Gram-negative bacteria. nih.gov Optimized N2,N4-disubstituted quinazoline-2,4-diamines have been found to be highly effective against multidrug-resistant Acinetobacter baumannii strains, with MICs as low as 0.5 µM. nih.gov These compounds have also been shown to be bactericidal and possess antibiofilm activity. nih.gov The lead compound A5 also demonstrated activity against the Gram-negative bacterium Escherichia coli, with a MIC of 3.9 µg/mL. rsc.org

Table 4: Antibacterial Potency of a Lead N4-Benzylamine-N2-isopropyl-quinazoline-2,4-diamine Derivative (A5)

| Bacterial Strain | Gram Type | MIC (µg/mL) |

|---|---|---|

| Escherichia coli | Negative | 3.9 |

| Staphylococcus aureus | Positive | 3.9 |

| Staphylococcus epidermidis | Positive | 3.9 |

| Methicillin-Resistant S. aureus (MRSA) | Positive | 7.8 |

| Salmonella typhimurium | Negative | Not specified as highly active |

Data from a study on the synthesis and structure-activity relationship of N4-benzylamine-N2-isopropyl-quinazoline-2,4-diamine derivatives. rsc.org

Quinoline derivatives have also been investigated for their potential as antifungal agents, showing efficacy against a variety of fungal pathogens. nih.govmdpi.com Studies have explored the antifungal profile of these compounds against both yeasts, such as Candida species, and filamentous fungi. nih.gov

In one study, a series of quinoline derivatives were evaluated against Candida spp. and dermatophyte strains. nih.gov The results indicated a selective antifungal action. For instance, compounds 2 and 3 were active against yeast, with MIC ranges of 25–50 μg/mL against Candida species. nih.gov In contrast, compound 5 was more effective against filamentous fungi, with MICs ranging from 12.5–25 μg/mL. nih.gov

Another area of research has focused on fluorinated quinoline analogs. mdpi.com A series of these compounds were synthesized and tested for their antifungal activity. Several of these derivatives exhibited good antifungal activity at a concentration of 50 μg/mL. mdpi.com Specifically, compounds 2b, 2e, 2f, 2k, and 2n showed over 80% inhibition against Sclerotinia sclerotiorum, while compound 2g demonstrated 80.8% activity against Rhizoctonia solani. mdpi.com These findings highlight the potential of the quinoline scaffold in the development of new antifungal agents.

Antiprotozoal Activity Research

Research into the antiprotozoal activity of this compound derivatives has identified promising candidates for the treatment of visceral leishmaniasis, caused by the protozoan parasite Leishmania donovani. A series of N²,N⁴-disubstituted quinazoline-2,4-diamines have been synthesized and evaluated for their efficacy against intracellular amastigotes of L. donovani. nih.govnih.gov Structure-activity relationship (SAR) studies have revealed that substitutions at the N² and N⁴ positions, as well as on the benzenoid ring of the quinazoline core, significantly influence the antileishmanial potency. nih.gov

In one study, a series of N²,N⁴-disubstituted quinazoline-2,4-diamines were tested, leading to the identification of compounds with EC₅₀ values in the high nanomolar to single-digit micromolar range. nih.govnih.gov Notably, N²-benzylquinazoline-2,4-diamines demonstrated greater potency against L. donovani compared to their N⁴-benzyl counterparts. nih.gov Further optimization of the quinazoline scaffold by introducing substituents on the benzenoid ring led to the discovery of compounds with improved antileishmanial activity. One particular derivative, Quinazoline 23, not only showed potent in vitro activity but also demonstrated efficacy in a murine model of visceral leishmaniasis. nih.govnih.gov

The following table summarizes the in vitro activity of selected N²,N⁴-disubstituted quinazoline-2,4-diamine derivatives against L. donovani.

| Compound | N²-substituent | N⁴-substituent | Benzenoid Ring Substitution | EC₅₀ (µM) against L. donovani |

| 15 | Benzyl | H | - | 0.15 |

| 16 | 4-Chlorobenzyl | H | - | 0.35 |

| 17 | 4-Methoxybenzyl | H | - | 0.23 |

| 23 | Isopropyl | Furan-2-ylmethyl | 7-Methyl | 0.89 |

This table is generated based on data from the referenced studies.

The therapeutic potential of this compound derivatives has also been explored in the context of Human African Trypanosomiasis, caused by parasites of the Trypanosoma brucei species. A series of novel 4,7-disubstituted quinoline derivatives were synthesized and evaluated for their in vitro activity against Trypanosoma brucei brucei. uantwerpen.be

Several of these compounds exhibited significant antiprotozoal activity, with EC₅₀ values in the sub-micromolar to low micromolar range. uantwerpen.be For instance, certain derivatives incorporating arylnitro and aminochalcone moieties displayed considerable efficacy against T. b. brucei. uantwerpen.be The research highlighted specific compounds that showed potent activity against the parasite. uantwerpen.be

The table below presents the in vitro efficacy of selected quinoline derivatives against T. b. brucei.

| Compound | Substituents | EC₅₀ (µM) against T. b. brucei |

| 2d | Arylnitro and aminochalcone moieties | 1.4 |

| 4i | Arylnitro and aminochalcone moieties | 0.4 |

This table is based on data from the referenced study.

Other Significant Biological Activities

Derivatives of the quinoline and quinazoline scaffold have been investigated for their cardiovascular effects, specifically as antagonists of alpha 1-adrenoceptors, which can lead to antihypertensive activity. One such derivative, a quinazoline compound identified as DL-017, has demonstrated both alpha 1-adrenoceptor antagonistic effects and the ability to induce dose-dependent reductions in blood pressure and heart rate in spontaneously hypertensive rats. nih.gov The antihypertensive effect of DL-017 is attributed to its blockade of the alpha 1-adrenoceptor, as it was shown to inhibit the pressor response to phenylephrine, an alpha 1-agonist. nih.gov

Similarly, a novel quinoline derivative, Abanoquil, has been identified as an alpha 1-adrenoceptor antagonist. nih.gov Studies in normotensive subjects showed that Abanoquil produced significant alpha 1-adrenoceptor antagonism. nih.gov This line of research indicates that the this compound scaffold can be a valuable template for the development of cardiovascular agents.

This compound derivatives have emerged as a new class of inhibitors for the G9a histone lysine (B10760008) methyltransferase (HKMT). G9a is an enzyme involved in epigenetic regulation and has been identified as a potential target in various diseases, including cancer. rsc.orgnih.gov Research aimed at identifying novel chemotypes for G9a inhibitors led to the discovery of a quinoline inhibitory scaffold that demonstrates excellent potency and high selectivity. rsc.orgnih.gov

A study focused on 2,4-diamino-6,7-dimethoxyquinoline derivatives revealed that these compounds can act as potent, substrate-competitive inhibitors of G9a. rsc.orgnih.gov The dimethoxy groups on the benzenoid ring and a basic nitrogen at position 1 were found to be important features for potent G9a inhibitory activity. rsc.orgrsc.org The selectivity of these quinoline inhibitors was confirmed against a panel of other methyltransferases. nih.gov

The following table displays the G9a inhibitory activity of selected 2,4-diamino-6,7-dimethoxyquinazoline (B29095) and quinoline derivatives.

| Compound | Core Scaffold | N²-substituent | N⁴-substituent | G9a IC₅₀ (nM) |

| BIX-01294 | Quinazoline | H | (1-propylpiperidin-4-yl)methyl | 2.5 |

| 41 | Quinoline | H | (1-propylpiperidin-4-yl)methyl | 25 |

| 42 | Quinoline | H | (1-isobutylpiperidin-4-yl)methyl | 25 |

This table is compiled from data presented in the referenced studies.

The quinoline scaffold is a recurring motif in compounds exhibiting anti-inflammatory and analgesic activities. nih.goveurekaselect.com Various derivatives have been synthesized and evaluated for their potential to alleviate pain and inflammation. nih.gov For instance, a synthetic quinoline compound, 2-(4-Methoxyphenyl)benzo[h]quinoline-4-carboxylic acid (QC), which possesses structural elements of known anti-inflammatory drugs, has shown significant anti-nociceptive and anti-inflammatory effects in murine models. nih.gov This compound displayed dose-dependent effects in acute anti-nociceptive tests and high anti-inflammatory activity comparable to reference drugs like diclofenac (B195802) and celecoxib. nih.gov Molecular modeling studies suggest that the anti-inflammatory properties of this quinoline derivative may be due to its ability to inhibit the COX-2 enzyme. nih.gov

Furthermore, research on a series of novel quinoline derivatives bearing azetidinone scaffolds has also yielded compounds with significant anti-inflammatory and analgesic activities. nih.gov In particular, certain 3-chloro-1-(substituted)-4-(tetrazolo[1,5-a]quinolin-4-yl)azetidin-2-one derivatives exhibited potent anti-inflammatory and analgesic effects when compared to control groups in pharmacological screenings. nih.gov These findings underscore the potential of the this compound framework as a basis for the development of new anti-inflammatory and analgesic agents.

Anticonvulsant and Cardiotonic Activities

Research into quinoline derivatives has revealed their potential as both anticonvulsant and cardiotonic agents. A series of 8-substituted quinolines were synthesized and evaluated for their anticonvulsant and antihypertensive activities. jst.go.jp Several compounds featuring a 2-hydroxypropyloxyquinoline moiety demonstrated significant anticonvulsant effects. jst.go.jp For instance, compound 20 (8-(3′-(4″-phenylpiperazino)-2′-hydroxypropyloxy)quinoline) was identified as a potent anticonvulsive agent. jst.go.jp The pharmacological results from this study suggested that the anticonvulsant effects might be linked to β-blocking properties, which are dependent on the presence of an aryloxypropanolamine structure. jst.go.jp

Other studies have focused on quinoline-2(1H)-one and 1,2,4-triazolo[4,3-a]-quinoline derivatives. nih.gov A series of 5-substituted-phenyl-4,5-dihydro-1,2,4-triazolo[4,3-a]quinolines showed significantly increased anticonvulsant activity compared to their parent compounds. nih.gov Notably, compound 3f (5-(p-fluorophenyl)-4,5-dihydro-1,2,4-triazolo[4,3-a]quinoline) exhibited the strongest anticonvulsant effect, with an ED50 of 27.4 mg/kg in the maximal electroshock (MES) test and 22.0 mg/kg in the subcutaneous pentylenetetrazol (scPTZ) test. nih.gov Further research on quinazolinone derivatives also showed noteworthy anticonvulsant activity in the MES test, with some synthetic analogs demonstrating efficacy comparable to the benchmark drug phenytoin. researchgate.net

In the realm of cardiotonic activity, certain quinoline-based compounds have been identified as potent agents. Vesnarinone is one such derivative known for its cardiotonic properties. nih.gov Research on 2(1H)-quinolones has led to the development of a new class of positive inotropic agents. A series of 6-, 7-, and 8-pyridyl-2(1H)-quinolone derivatives were prepared, and several compounds, particularly those with a pyridyl ring at the 6-position, were found to be 28 to 50 times more potent on left guinea pig atria than reference drugs like ARL-115 and milrinone (B1677136). nih.gov Similarly, studies on substituted 4-alkyl-2(1H)-quinazolinones identified potent positive inotropic activity linked to the inhibition of cardiac fraction III cyclic nucleotide phosphodiesterase (PDE-III). nih.gov The most active analog in this series was 5,6-dimethoxy-4-methyl-2(1H)-quinazolinone (ORF 16600), which showed approximately twice the intravenous potency of amrinone. nih.gov

| Compound | Activity | Key Findings | Reference |

|---|---|---|---|

| 5-(p-fluorophenyl)-4,5-dihydro-1,2,4-triazolo[4,3-a]quinoline (3f) | Anticonvulsant | ED50 of 27.4 mg/kg (MES) and 22.0 mg/kg (scPTZ). | nih.gov |

| 8-(3′-(4″-phenylpiperazino)-2′-hydroxypropyloxy)quinoline (20) | Anticonvulsant | Identified as a potent anticonvulsive agent. | jst.go.jp |

| 5,6-dimethoxy-4-methyl-2(1H)-quinazolinone (ORF 16600) | Cardiotonic | Showed about twice the intravenous potency of amrinone. | nih.gov |

| 6-pyridyl-2(1H)-quinolone derivatives | Cardiotonic | 28 to 50 times more potent than milrinone on left guinea pig atria. | nih.gov |

Antiviral and Anti-HIV Activities

The quinoline scaffold is a cornerstone in the development of compounds with a broad spectrum of antiviral activities, including against human immunodeficiency virus (HIV). nih.gov Research has demonstrated that quinoline derivatives can inhibit various viral strains such as dengue virus, zika virus, herpes virus, and hepatitis C virus. nih.govsemanticscholar.org For instance, two novel quinoline derivatives showed dose-dependent inhibition of dengue virus serotype 2 in the low and sub-micromolar range, appearing to act during the early stages of infection. semanticscholar.org

Derivatives of the related quinazoline scaffold have also shown significant antiviral potential. A study identified 6-fluoro-quinazoline-2,4-diamine (DCR 137) as a potent inhibitor of the Chikungunya virus (CHIKV), demonstrating greater protection than the existing drug ribavirin (B1680618) in vitro. nih.gov Further investigation revealed that DCR 137 also effectively inhibited the replication of another alphavirus, the Ross River virus, suggesting its potential as a pan-alphavirus inhibitor. nih.govresearchgate.net Post-treatment with DCR 137 was found to be the most effective mode of inhibition, preserving over 95% of cell viability. nih.gov

In another study, newly synthesized quinoline derivatives were screened for broad-spectrum antiviral activity. doi.org Compound 4 was identified as an effective inhibitor against Respiratory Syncytial Virus (RSV) with a selectivity index (SI) of 11.6, while compound 6 was effective against Yellow Fever Virus (YFV) with an SI of 28.5. doi.org The aromatic nature of the quinoline ring is believed to facilitate hydrophobic interactions with viral proteins and nucleic acids, which aids in inhibiting viral replication. doi.org While many quinoline derivatives have been investigated for a range of viral infections, specific detailed studies focusing solely on the anti-HIV activity of this compound were not predominant in the reviewed literature, although the broader class of quinolines has been noted for this activity. nih.govdrugbank.com

| Compound/Derivative Class | Target Virus | Key Findings | Reference |

|---|---|---|---|

| Novel Quinoline Derivatives | Dengue Virus Serotype 2 | Dose-dependent inhibition in the low and sub-micromolar range. semanticscholar.org | semanticscholar.org |

| 6-fluoro-quinazoline-2,4-diamine (DCR 137) | Chikungunya Virus (CHIKV), Ross River Virus | Inhibited CHIKV replication with >90% cell survival; also effective against Ross River Virus. nih.gov | nih.gov |

| Compound 4 (a quinoline derivative) | Respiratory Syncytial Virus (RSV) | Effective inhibitor with a Selectivity Index (SI) of 11.6. doi.org | doi.org |

| Compound 6 (a quinoline derivative) | Yellow Fever Virus (YFV) | Effective inhibitor with a Selectivity Index (SI) of 28.5. doi.org | doi.org |

Antioxidant Activity

Quinoline and its derivatives have been recognized as a privileged molecular framework with significant antioxidant potential. nih.govnih.gov The antioxidant activity of these compounds is often evaluated based on their ability to scavenge free radicals, a process that typically involves mechanisms like hydrogen atom transfer and single electron transfer. nih.govnih.gov

A comprehensive in silico study of 8,536 strategically designed quinoline derivatives identified 25 promising candidates with favorable bioavailability, low toxicity, and good manufacturability. nih.govbohrium.com The antioxidant efficiency of these selected derivatives was predicted by calculating ionization potential and bond dissociation energies. The results indicated that the most promising compounds were more efficient antioxidants than Trolox, a commonly used standard, though less efficient than ascorbate. nih.govnih.gov Based on these findings, four specific quinoline derivatives were proposed as multifunctional antioxidant candidates for further investigation. nih.gov

Experimental studies have also confirmed the antioxidant properties of synthetic quinoline derivatives. mdpi.com In one study, the antioxidant activity of three novel quinoline derivatives (Qui1, Qui2, Qui3) was assessed using ABTS and DPPH radical scavenging assays. All three compounds showed activity against the ABTS cation radical. mdpi.com However, against the DPPH radical, only compound Qui3 demonstrated noticeable antioxidant potential, which was also the highest among the tested compounds. mdpi.com The literature suggests that quinoline derivatives exhibit high efficacy as antioxidants, partly due to their phenolic constituents and the potential for electron delocalization in their radical forms. researchgate.net This inherent antioxidant capacity indicates their potential utility in conditions associated with oxidative stress. bohrium.com

| Compound Class/Derivative | Assay/Method | Key Findings | Reference |

|---|---|---|---|

| Computationally Screened Quinoline Derivatives | Prediction (Ionization Potential, Bond Dissociation Energies) | Most promising candidates were more efficient than Trolox. nih.govnih.gov | nih.govnih.gov |

| Synthetic Quinoline Derivative (Qui3) | DPPH radical scavenging assay | Showed noticeable antioxidant potential and the highest reduction potential among tested compounds. mdpi.com | mdpi.com |

| Synthetic Quinoline Derivatives (Qui1, Qui2, Qui3) | ABTS cation radical scavenging assay | All three derivatives demonstrated antioxidant activity. mdpi.com | mdpi.com |

Structure-Activity Relationship (SAR) Studies of 2,4-Diaminoquinoline Derivatives

Influence of Substitution Patterns on Biological Efficacy

The biological activity of 4-aminoquinoline derivatives is profoundly influenced by the substitution patterns on the quinoline core and the nature of the side chain at the 4-position. pharmacy180.comyoutube.comresearchgate.net For antimalarial activity, a chlorine atom at the 7-position of the quinoline ring is considered optimal for high potency, a feature common to drugs like chloroquine and amodiaquine. youtube.commdpi.com Electron-withdrawing groups at this position have been shown to lower the pKa of both the quinoline ring nitrogen and the tertiary amino nitrogen in the side chain, which is a critical factor for drug accumulation in the parasite's acidic food vacuole. nih.govresearchgate.net The antiplasmodial activity appears to be directly proportional to the compound's β-hematin inhibitory activity, which in turn correlates with the electron-withdrawing capacity of the C-7 substituent. nih.govresearchgate.net